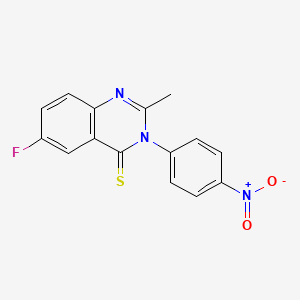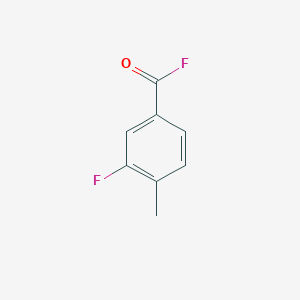
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is a complex organic compound that belongs to the quinazolinethione family This compound is characterized by its unique structure, which includes a quinazolinethione core substituted with a fluoro, methyl, and nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-3-nitrophenylmethanol with phosphorus tribromide in anhydrous diethyl ether at 0°C. This reaction yields 1-bromomethyl-2-fluoro-3-nitrobenzene, which can then undergo further reactions to form the desired quinazolinethione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-fluoro-2-methyl-3-(4-aminophenyl)-4(3H)-quinazolinethione.
科学的研究の応用
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- **4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-(4-nitrophenyl)-
- **4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-aminophenyl)-
- **4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-methoxyphenyl)-
Uniqueness
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitrophenyl groups can enhance its reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
49579-50-2 |
|---|---|
分子式 |
C15H10FN3O2S |
分子量 |
315.3 g/mol |
IUPAC名 |
6-fluoro-2-methyl-3-(4-nitrophenyl)quinazoline-4-thione |
InChI |
InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3 |
InChIキー |
DQIOKFNGYHZSBD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=S)N1C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)

